S-(2-{[6-(Carbamoylamino)hexyl]amino}ethyl) dihydrogen phosphorothioate
Description
S-(2-{[6-(Carbamoylamino)hexyl]amino}ethyl) dihydrogen phosphorothioate is a complex organic compound with potential applications in various scientific fields. This compound features a phosphorothioate group, which is known for its stability and resistance to enzymatic degradation, making it valuable in biochemical and pharmaceutical research.
Properties
CAS No. |
62220-08-0 |
|---|---|
Molecular Formula |
C9H22N3O4PS |
Molecular Weight |
299.33 g/mol |
IUPAC Name |
2-[6-(carbamoylamino)hexylamino]ethylsulfanylphosphonic acid |
InChI |
InChI=1S/C9H22N3O4PS/c10-9(13)12-6-4-2-1-3-5-11-7-8-18-17(14,15)16/h11H,1-8H2,(H3,10,12,13)(H2,14,15,16) |
InChI Key |
FPBDGXXKORTVAB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNC(=O)N)CCNCCSP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-{[6-(Carbamoylamino)hexyl]amino}ethyl) dihydrogen phosphorothioate typically involves multiple steps, starting with the preparation of the hexylamine derivative. This is followed by the introduction of the carbamoylamino group and subsequent reaction with ethylene oxide to form the aminoethyl intermediate. The final step involves the phosphorylation of the aminoethyl intermediate using phosphorothioic acid under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
S-(2-{[6-(Carbamoylamino)hexyl]amino}ethyl) dihydrogen phosphorothioate can undergo various chemical reactions, including:
Oxidation: The phosphorothioate group can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: The amino and carbamoylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-(2-{[6-(Carbamoylamino)hexyl]amino}ethyl) dihydrogen phosphorothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its stability and bioavailability.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of S-(2-{[6-(Carbamoylamino)hexyl]amino}ethyl) dihydrogen phosphorothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphorothioate group can form stable complexes with metal ions and proteins, modulating their activity. This compound can also act as a ligand, binding to active sites and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
S-(2-{[6-(Carbamoylamino)hexyl]amino}ethyl) dihydrogen phosphate: Similar structure but with a phosphate group instead of phosphorothioate.
S-(2-{[6-(Carbamoylamino)hexyl]amino}ethyl) dihydrogen phosphonate: Contains a phosphonate group, offering different chemical properties.
Uniqueness
S-(2-{[6-(Carbamoylamino)hexyl]amino}ethyl) dihydrogen phosphorothioate is unique due to its phosphorothioate group, which provides enhanced stability and resistance to enzymatic degradation compared to its phosphate and phosphonate analogs. This makes it particularly valuable in applications requiring prolonged activity and stability.
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